N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
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Overview
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The specific synthetic route may vary, but a general approach involves the following steps:
Formation of Hydrazide: The starting material, 2,5-dimethylphenylhydrazine, reacts with a carboxylic acid derivative to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.
Coupling with Phenoxybenzamide: The oxadiazole intermediate is then coupled with 2-phenoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide can be compared with other oxadiazole derivatives, such as:
- N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
- N-[5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
- N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in the substitution pattern on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-12-13-16(2)19(14-15)22-25-26-23(29-22)24-21(27)18-10-6-7-11-20(18)28-17-8-4-3-5-9-17/h3-14H,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWWMWAMHUZMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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